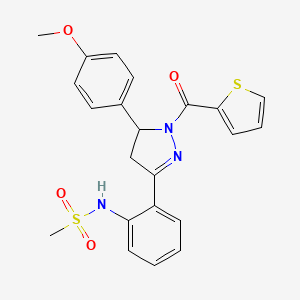

N-(2-(5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

This compound is a pyrazole derivative featuring a 4-methoxyphenyl substituent at position 5 of the pyrazoline ring, a thiophene-2-carbonyl group at position 1, and a methanesulfonamide moiety attached to the phenyl ring at position 2. Its structure combines heterocyclic (pyrazole, thiophene) and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes like cyclooxygenases or kinases .

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S2/c1-29-16-11-9-15(10-12-16)20-14-19(23-25(20)22(26)21-8-5-13-30-21)17-6-3-4-7-18(17)24-31(2,27)28/h3-13,20,24H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGMBXMZKSUMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CC=C4NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrazole ring, methoxyphenyl, and thiophene moieties, which are known to contribute to various biological properties.

Chemical Structure and Properties

The compound's systematic name reflects its intricate structure, which can be represented as follows:

- Molecular Formula: C23H22N2O3S

- IUPAC Name: this compound

Table 1: Structural Features

| Feature | Description |

|---|---|

| Pyrazole Ring | Contributes to biological activity |

| Methoxy Group | Enhances lipophilicity and potential bioactivity |

| Thiophene Moiety | Imparts unique electronic properties |

Antitumoral Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumoral activity. For instance, derivatives of pyrazole have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays have indicated that these compounds can effectively reduce the viability of various cancer cell lines, including:

- LN-229 (glioblastoma)

- HCT-116 (colorectal carcinoma)

- NCI-H460 (lung carcinoma)

In a screening campaign involving multiple derivatives, specific compounds demonstrated low micromolar activity against these cell lines, indicating their potential as therapeutic agents against cancer .

Antiviral Activity

In addition to their antitumoral effects, some pyrazole derivatives have also been evaluated for antiviral properties. Studies suggest that structural modifications can enhance antiviral activity by targeting viral replication mechanisms. The precise modes of action are still under investigation but may involve interference with viral proteins or host cell pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and specificity of this compound towards these targets can lead to modulation of various cellular pathways that are pivotal in disease progression.

Study 1: Antitumor Efficacy

A recent study evaluated a series of pyrazole derivatives for their antitumor efficacy. The results indicated that compounds with a methoxy substitution on the phenyl ring showed enhanced cytotoxicity in vitro. The study utilized the IncuCyte proliferation assay to measure the impact on cancer cell growth, revealing promising results for further development .

Study 2: Structural Optimization

Another research effort focused on optimizing the structure of similar compounds to improve their biological activity. By systematically varying substituents on the pyrazole and thiophene rings, researchers were able to identify lead compounds with superior potency against selected cancer cell lines. This approach highlights the importance of structure-activity relationships in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural homology with 1,2,4-triazole-thiones (e.g., compounds [7–9] in ), which also incorporate sulfonylphenyl and fluorophenyl groups. Key differences include:

- Core heterocycle: Pyrazoline vs. triazole rings.

- Substituent positioning : The methanesulfonamide group in the target compound replaces the thione (-C=S) or thiol (-SH) groups in triazole analogs, reducing sulfur-based reactivity but enhancing hydrolytic stability .

Spectroscopic Differentiation

- IR Spectroscopy :

- NMR : The methoxy group (δ ~3.8 ppm in ¹H-NMR) and aromatic protons on the 4-methoxyphenyl ring (δ ~6.8–7.5 ppm) distinguish it from halogenated analogs (e.g., Br/Cl-substituted compounds in ) .

Pharmacological Potential

While explicit data on the target compound’s bioactivity is unavailable in the provided evidence, structurally related sulfonamide-pyrazolines are known for:

- Anti-inflammatory activity : Via COX-2 inhibition (cf. celecoxib analogs) .

- Anticancer properties : Pyrazole sulfonamides often target tubulin or kinases .

By comparison, triazole-thiones () show antimicrobial activity due to sulfur’s electrophilic character, which the target compound lacks .

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.